Juglona

Descripción general

Descripción

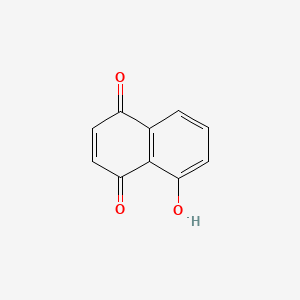

La juglona, también conocida como 5-hidroxi-1,4-naftoquinona, es un compuesto fenólico natural con la fórmula molecular C10H6O3. Se encuentra principalmente en las hojas, raíces, cáscaras y corteza de las plantas de la familia Juglandaceae, particularmente la nuez negra (Juglans nigra). La this compound es conocida por sus propiedades alelopáticas, lo que significa que puede inhibir el crecimiento de las plantas circundantes .

Aplicaciones Científicas De Investigación

La juglona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como tinte para telas y tintas.

Medicina: Se investiga por sus posibles propiedades anticancerígenas, antimicrobianas y antifúngicas.

Industria: Se utiliza como herbicida natural y como biocida en la agricultura orgánica y el control de plagas.

Mecanismo De Acción

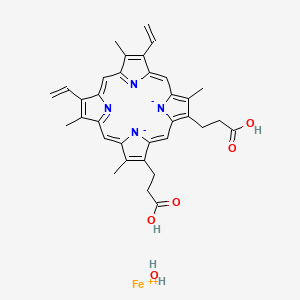

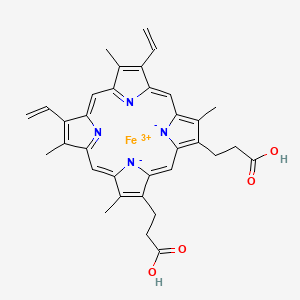

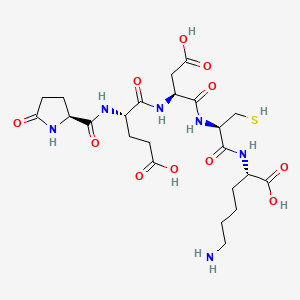

La juglona ejerce sus efectos inhibiendo ciertas enzimas necesarias para las funciones metabólicas. Inhibe la respiración mitocondrial y la fotosíntesis en las plantas. En las células cancerosas, la this compound induce la muerte celular a través de mecanismos como el ciclo redox y la reacción con el glutatión (GSH), lo que lleva al estrés oxidativo y la ferroptosis .

Análisis Bioquímico

Biochemical Properties

Juglone functions as an allelochemical when released from trees in the walnut family into the rhizosphere . It has been isolated from several Juglandaceae members . Juglone is excreted from roots and exuded from litterfall in its reduced form, hydrojuglone .

Cellular Effects

Juglone induces reactive oxygen species production and calcium accumulation . It also causes significant DNA and chromosome damage in the genome of insect hemocytes . Increase in MDA levels and DNA damage indicate that juglone-dependent oxidative stress occurs in the larval body .

Molecular Mechanism

It is known to induce oxidative stress and genotoxic stress .

Dosage Effects in Animal Models

The effects of juglone vary with different dosages in animal models . Juglone expressed changes in antioxidant enzyme activities and induced lipid peroxidation in a concentration-dependent manner .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La juglona se puede sintetizar mediante varios métodos. Un método común implica la oxidación de 1,5-dihidroxinaftaleno utilizando reactivos como el óxido de plata o el permanganato de potasio. Otro método implica la ciclación de 2-hidroxi-1,4-naftoquinona .

Métodos de producción industrial: La extracción industrial de this compound a menudo implica el uso de extracción asistida por microondas (MAE) o extracción asistida por ultrasonidos (UAE) a partir de materiales vegetales. Por ejemplo, se ha empleado un método combinado de ultrasonidos y microondas para extraer this compound de la cáscara verde de la nuez (Juglans nigra), optimizando condiciones como el tipo de solvente, la relación solvente-muestra, la potencia ultrasónica y la potencia de microondas .

Análisis De Reacciones Químicas

Tipos de reacciones: La juglona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar hidrothis compound.

Reducción: La reducción de la this compound produce hidrothis compound, que es el compuesto que se encuentra en las plantas de nogal.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente con nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el óxido de plata.

Reducción: Reactivos como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador.

Sustitución: Nucleófilos como las aminas o los tioles en condiciones básicas.

Productos principales:

Oxidación: Hidrothis compound.

Reducción: Hidrothis compound.

Sustitución: Varias naftoquinonas sustituidas dependiendo del nucleófilo utilizado.

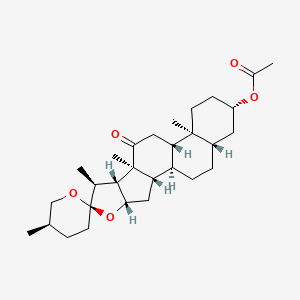

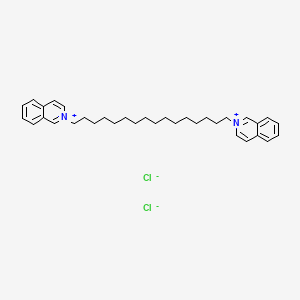

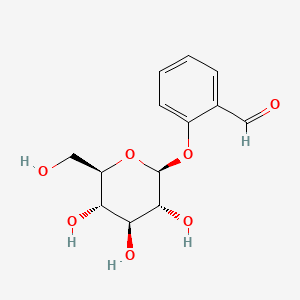

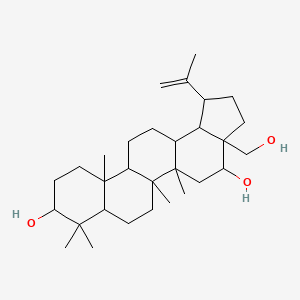

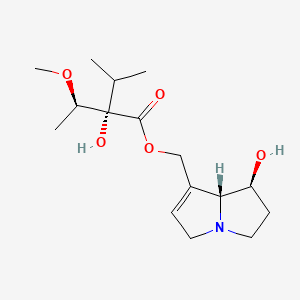

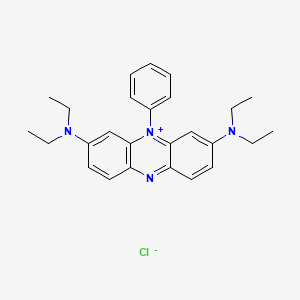

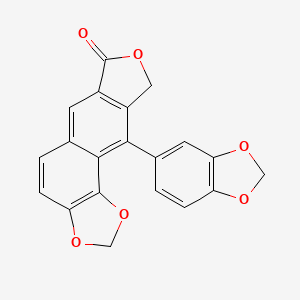

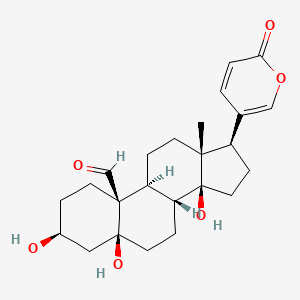

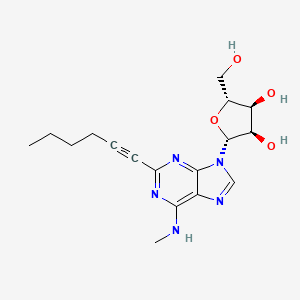

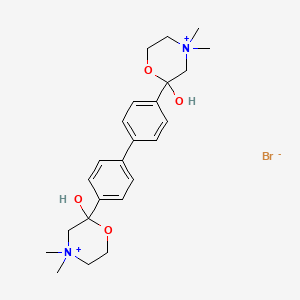

Comparación Con Compuestos Similares

La juglona es estructuralmente similar a otras naftoquinonas como la lawsona (2-hidroxi-1,4-naftoquinona) y la plumbagina (5-hidroxi-2-metil-1,4-naftoquinona). La this compound es única debido a sus fuertes propiedades alelopáticas y su aparición específica en la familia Juglandaceae .

Compuestos similares:

Lawsone: Se encuentra en las hojas de henna y se utiliza como tinte.

Plumbagina: Se encuentra en las raíces de las especies de Plumbago y es conocida por sus propiedades anticancerígenas.

La combinación única de efectos alelopáticos de la this compound, su reactividad química diversa y sus posibles aplicaciones terapéuticas la convierten en un compuesto de gran interés en diversos campos de la investigación.

Propiedades

IUPAC Name |

5-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPYUDDGWXQXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0031504 | |

| Record name | Juglone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-39-0 | |

| Record name | Juglone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Juglone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | juglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | juglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Juglone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JUGLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Q80SK9L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.